(Z)-2-cyano-N-cyclohexyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-N-cyclohexyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide is a complex organic compound that features a cyano group, a cyclohexyl group, and a phenylsulfanyl-substituted furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-cyclohexyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-cyclohexyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of cyanoacetamides can participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The cyano and carbonyl groups enable substitution reactions with common bidentate reagents.
Common Reagents and Conditions
Condensation Reactions: Typically involve reagents like cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst.
Substitution Reactions: Often use alkyl cyanoacetates and various substituted aryl or heteryl amines.
Major Products
The major products formed from these reactions are often heterocyclic compounds with potential biological activity .
Scientific Research Applications
(Z)-2-cyano-N-cyclohexyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of biologically active heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Pharmacology: Research into its pharmacological activities suggests potential therapeutic applications.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Phenoxy Acetamide Derivatives: These compounds share structural similarities and have been studied for their pharmacological activities.
Cyanoacetamide Derivatives: These compounds are also used in the synthesis of biologically active heterocyclic compounds.
Uniqueness
(Z)-2-cyano-N-cyclohexyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide is unique due to its combination of a cyano group, a cyclohexyl group, and a phenylsulfanyl-substituted furan ring, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
(Z)-2-cyano-N-cyclohexyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c21-14-15(20(23)22-16-7-3-1-4-8-16)13-17-11-12-19(24-17)25-18-9-5-2-6-10-18/h2,5-6,9-13,16H,1,3-4,7-8H2,(H,22,23)/b15-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEBQOCISGLHAB-SQFISAMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\C2=CC=C(O2)SC3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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